molecular formula C6H9NO2 B3021985 (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 74984-02-4

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B3021985
CAS No.: 74984-02-4
M. Wt: 127.14 g/mol
InChI Key: JBDOTWVUXVXVDR-WDCZJNDASA-N
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Description

(1R,2S,5S)-3-azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of the compound, which can then be further derivatized through various transformations.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced synthetic techniques to ensure high yield and purity. The process may include steps such as cycloaddition, purification, and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,5S)-3-azabicyclo[310]hexane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on biological systems.

Medicine

In medicine, (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various pathways within biological systems, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-WDCZJNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H](NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454134
Record name (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33294-81-4, 22255-16-9
Record name (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 3
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 4
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

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